Product packaging for (4-Fluoro-2,6-dimethoxyphenyl)methanol(Cat. No.:)

(4-Fluoro-2,6-dimethoxyphenyl)methanol

Cat. No.: B13903602
M. Wt: 186.18 g/mol
InChI Key: PBCJVNVEFSCBJT-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Compounds and Dimethoxybenzene Derivatives

Simultaneously, this compound is a derivative of dimethoxybenzene. Dimethoxybenzene derivatives are versatile intermediates in organic synthesis, valued for their applications in pharmaceuticals, natural product chemistry, and as key drug intermediates. nih.gov The methoxy (B1213986) groups are electron-donating and can direct the course of electrophilic aromatic substitution reactions, providing a level of control in the construction of complex molecules. nih.gov Thus, (4-Fluoro-2,6-dimethoxyphenyl)methanol synergistically combines the influential properties of both fluorinated aromatics and dimethoxybenzene scaffolds.

Significance as a Privileged Scaffold or Synthetic Building Block in Research

While not extensively documented as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets—this compound is more accurately described as a highly valuable synthetic building block. Its pre-functionalized aromatic ring, featuring a specific and strategic substitution pattern, allows for the efficient and predictable construction of more elaborate molecular structures.

Researchers in medicinal chemistry frequently utilize such building blocks to synthesize libraries of novel compounds for biological screening. The presence of the fluorine atom is particularly advantageous, as it can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a potential drug candidate. nih.gov The combination of the fluoro and dimethoxy groups provides a unique electronic and steric environment that can be exploited in the design of molecules with specific therapeutic activities.

Overview of Current Academic Research Trajectories for Aryl Methanols

Aryl methanols, or benzyl (B1604629) alcohols, are a fundamental class of organic compounds that continue to be a focus of academic research. researchgate.net Current investigations in this area are multifaceted and include:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering more efficient, sustainable, and selective methods for the synthesis and transformation of aryl methanols.

Catalysis: Aryl methanols serve as versatile starting materials in a wide array of catalytic reactions, including oxidations to aldehydes and carboxylic acids, as well as various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: Substituted aryl methanols are frequently incorporated into larger, more complex molecules to probe structure-activity relationships (SAR) and to develop new therapeutic agents. The benzylic alcohol moiety can act as a crucial hydrogen bond donor or acceptor, or as a linker to other parts of a molecule.

Rationale for Comprehensive Investigation of this compound's Chemical Landscape

A thorough investigation into the chemical landscape of this compound is warranted due to its unique substitution pattern, which gives rise to a complex interplay of electronic and steric effects. The electron-withdrawing nature of the fluorine atom contrasts with the electron-donating character of the two methoxy groups, creating a nuanced electronic environment on the aromatic ring. This, in turn, influences the reactivity of both the ring itself and the benzylic alcohol functionality.

Furthermore, the two methoxy groups positioned ortho to the hydroxymethyl group exert significant steric hindrance. This steric crowding can dictate the regioselectivity of reactions occurring at the benzylic position and on the aromatic ring, offering a degree of control to the synthetic chemist. A comprehensive understanding of these factors is crucial for predicting the compound's behavior in complex synthetic sequences and for designing novel transformations that leverage its unique properties. Such an investigation has the potential to unlock new synthetic strategies and lead to the creation of novel molecules with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO3 B13903602 (4-Fluoro-2,6-dimethoxyphenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

(4-fluoro-2,6-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-4,11H,5H2,1-2H3

InChI Key

PBCJVNVEFSCBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CO)OC)F

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 4 Fluoro 2,6 Dimethoxyphenyl Methanol

Precursor-Based Strategies for the Aromatic Core Functionalization

The construction of (4-Fluoro-2,6-dimethoxyphenyl)methanol is most effectively approached through the functionalization of a pre-existing, suitably substituted benzene (B151609) ring. Key precursors include 4-Fluoro-2,6-dimethoxybenzaldehyde (B186325) and halogenated derivatives of 1-fluoro-3,5-dimethoxybenzene. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Reduction of 4-Fluoro-2,6-dimethoxybenzaldehyde (and related aldehydes/ketones) with Hydride Reagents

One of the most direct and efficient methods to synthesize this compound is through the reduction of its corresponding aldehyde, 4-Fluoro-2,6-dimethoxybenzaldehyde. This transformation is commonly achieved using complex metal hydride reagents, which act as a source of the hydride ion (H⁻).

The two most prevalent reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Both reagents effectively reduce aldehydes to primary alcohols. However, they differ significantly in their reactivity, which dictates the necessary reaction conditions. LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups, including esters and carboxylic acids. It reacts violently with protic solvents like water and alcohols, necessitating anhydrous conditions (e.g., in diethyl ether or THF) and a separate aqueous workup step to protonate the resulting alkoxide intermediate.

In contrast, sodium borohydride is a milder and more selective reagent. It is stable in protic solvents such as methanol (B129727) and ethanol (B145695), allowing for a convenient one-pot reaction where the solvent also serves as the proton source for the alkoxide. For the specific reduction of an aldehyde where other reducible groups are absent, NaBH₄ is often preferred due to its operational simplicity and enhanced safety.

The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. In the final step, this intermediate is protonated by the solvent or during a separate workup to yield the final alcohol product.

ReagentFormulaTypical SolventsReactivityWorkupKey Advantages
Sodium BorohydrideNaBH₄Methanol, EthanolMild, Selective for Aldehydes/KetonesOften none needed (solvent protonates)Safer, operationally simple
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFStrong, Reduces most carbonylsSeparate aqueous/acidic step requiredHigher reactivity for less reactive carbonyls

Grignard Reagent-Mediated Approaches to Introduce the Methanol Moiety

Grignard reagents provide a classic and powerful method for carbon-carbon bond formation. In this context, a Grignard reagent can be used to introduce the hydroxymethyl group (-CH₂OH) onto the aromatic ring. This strategy would typically begin with a halogenated precursor, such as 1-bromo-4-fluoro-2,6-dimethoxybenzene.

The process involves two main steps:

Formation of the Grignard Reagent: The aryl halide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding arylmagnesium halide.

Reaction with an Electrophile: The newly formed Grignard reagent is then reacted with a suitable one-carbon electrophile. To form a primary alcohol, the electrophile of choice is formaldehyde (B43269) (HCHO). Formaldehyde can be used in its gaseous form, as a solution, or generated from its solid polymer, paraformaldehyde.

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup protonates the resulting magnesium alkoxide to furnish this compound. A significant challenge with fluoro-substituted aromatics is the direct formation of a Grignard reagent from a fluoroarene, as the carbon-fluorine bond is generally too strong to react with magnesium. nih.gov Therefore, starting from the corresponding bromo- or iodo- derivative is the standard and more viable approach.

Directed Ortho-Metalation (DOM) Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. acs.org The strategy relies on the presence of a "directing metalation group" (DMG) on the ring, which coordinates to a strong organolithium base (like n-butyllithium or s-butyllithium) and directs the deprotonation of a proton at the adjacent ortho position. acs.orgacs.org

For the synthesis of this compound, the ideal starting material is 1-fluoro-3,5-dimethoxybenzene. nih.govsigmaaldrich.com The two methoxy (B1213986) groups are effective DMGs. acs.org In this symmetrical molecule, the positions ortho to both methoxy groups are identical (C2 and C6). Treatment with a strong lithium base, typically at low temperatures (-78 °C) in an ethereal solvent, results in the formation of a lithiated intermediate at one of these positions.

This highly reactive aryllithium species can then be "quenched" by reacting it with an electrophile. To install the hydroxymethyl group, formaldehyde is again the chosen electrophile. google.com An acidic workup completes the reaction, yielding the desired product with high regiochemical purity. The DoM strategy offers a powerful alternative to classical electrophilic aromatic substitution, which might provide poor selectivity for this substitution pattern.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their versatility and functional group tolerance. Two primary strategies can be envisioned for synthesizing the target molecule or its immediate precursor.

The first approach involves the formylation of an aryl halide , such as 1-bromo-4-fluoro-2,6-dimethoxybenzene. This can be achieved using carbon monoxide (CO) gas or, more conveniently, a CO surrogate like formic acid under palladium catalysis. researchgate.net The resulting 4-Fluoro-2,6-dimethoxybenzaldehyde is then reduced to the target alcohol as described in section 2.1.1.

A more direct and modern approach is the palladium-catalyzed hydroxymethylation of an aryl halide . acs.orgresearchgate.net This method avoids the isolation and subsequent reduction of the aldehyde intermediate. The reaction couples an aryl halide or triflate with a specialized one-carbon building block, such as potassium acetoxymethyltrifluoroborate, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The reaction proceeds under relatively mild conditions and directly installs the hydroxymethyl group onto the aromatic ring, affording this compound in a single cross-coupling step. acs.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and good leaving groups, such as fluorine. While SNAr is typically used to displace a fluorine atom, it can also be instrumental in building the core structure of precursors.

A plausible strategy involves the selective methoxylation of a polyfluorinated benzene ring that is activated by another group, such as a nitro group. For example, the reaction of 2,4-difluoro-1-nitrobenzene with a methoxide (B1231860) source, such as potassium tert-butoxide in methanol, can selectively replace one of the fluorine atoms with a methoxy group. google.com A subsequent reaction could introduce the second methoxy group. Following the installation of the methoxy groups, the nitro group would need to be converted into a different functionality (e.g., via reduction to an amine, diazotization, and subsequent reactions) to allow for the introduction of the hydroxymethyl group. This multi-step route is more complex but demonstrates the utility of SNAr in constructing highly substituted aromatic systems. The direct incorporation of the single fluorine atom onto a pre-existing dimethoxylated ring via a substitution reaction is generally not a feasible strategy.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Hydride Reduction: The mechanism for the reduction of an aldehyde by NaBH₄ or LiAlH₄ involves the irreversible transfer of a hydride ion (H⁻) from the boron or aluminum center to the electrophilic carbonyl carbon. This concerted step forms a tetrahedral alkoxide intermediate. The subsequent protonation of this alkoxide by a protic solvent or during an acidic workup yields the alcohol.

Grignard Reaction: The reaction begins with the formation of the Grignard reagent, a process that occurs on the surface of the magnesium metal. The subsequent reaction with formaldehyde is a nucleophilic addition. The polar carbon-magnesium bond provides a carbanionic carbon that attacks the carbonyl carbon of formaldehyde, leading to a magnesium alkoxide salt, which is then protonated.

Directed Ortho-Metalation: The DoM mechanism is initiated by the coordination of the Lewis acidic lithium atom of the organolithium base to the Lewis basic heteroatom of the directing group (the oxygen of a methoxy group). This pre-coordination complex brings the base into proximity of the ortho proton, increasing its kinetic acidity and facilitating its removal to form a stable five- or six-membered ring-like aryllithium intermediate. acs.orgnih.gov This intermediate then reacts as a potent nucleophile with an added electrophile.

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle that generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the acetoxymethyltrifluoroborate) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile (e.g., methoxide) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., fluoride), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Elucidation of Reaction Pathways and Transition States

The conversion of 4-Fluoro-2,6-dimethoxybenzaldehyde to this compound is a reduction reaction, typically carried out using metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.inwikipedia.org The generally accepted reaction pathway involves a two-step mechanism: nucleophilic addition followed by protonation. masterorganicchemistry.com

Mechanism with Metal Hydrides:

Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the metal hydride reagent to the electrophilic carbonyl carbon of the aldehyde. dalalinstitute.comuop.edu.pklibretexts.org This is the rate-determining step. The presence of a polar metal-hydrogen bond in reagents like NaBH₄ facilitates the delivery of the hydride. libretexts.org This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. uop.edu.pk

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated in a subsequent workup step, typically involving a mild acid or a protic solvent like methanol or water. masterorganicchemistry.comacs.orgmasterorganicchemistry.com This step neutralizes the intermediate and yields the final product, this compound.

Deuterium labeling experiments on benzaldehyde (B42025) have confirmed that the hydrogen atom attached to the carbon of the resulting alcohol originates from the hydride reagent, while the hydrogen on the oxygen comes from the solvent or acid used in the workup. acs.orgacs.org

The transition state of the rate-determining step involves the approach of the hydride ion to the carbonyl carbon. The geometry of this transition state is influenced by steric and electronic factors of both the substrate and the reducing agent. For aldehydes, which are generally less sterically hindered than ketones, the approach of the hydride is relatively facile.

Kinetic Studies and Reaction Rate Determinants

The rate of reduction of 4-Fluoro-2,6-dimethoxybenzaldehyde is governed by several factors, primarily the electrophilicity of the carbonyl carbon and the nature of the reducing agent. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity.

Electronic Effects of Substituents: The reaction is sensitive to the electronic properties of the substituents on the benzaldehyde ring. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. arkat-usa.org Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and slow down the reaction.

In the case of 4-Fluoro-2,6-dimethoxybenzaldehyde, there is a combination of effects:

The fluoro group at the para-position is electron-withdrawing through its inductive effect, which tends to accelerate the reaction.

The two methoxy groups at the ortho-positions are electron-donating through their resonance effect, which tends to decelerate the reaction.

Reaction Conditions: Temperature and the choice of reducing agent also significantly determine the reaction rate. Stronger reducing agents like LiAlH₄ react much more vigorously and quickly than milder ones like NaBH₄. libretexts.org Kinetic studies on the Meerwein–Pondorf–Verley (MPV) reduction of various aldehydes and ketones in continuous-flow microreactors have allowed for the precise determination of reaction rate constants, confirming that aldehydes are reduced more rapidly than ketones. mdpi.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are highly applicable to the synthesis of this compound from its aldehyde precursor.

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. acs.org Traditional reductions are often performed in volatile organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Research has focused on replacing these with more environmentally benign alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.org Biocatalytic reductions of aromatic aldehydes are often performed in aqueous systems. scielo.org.mxresearchgate.net

Alcohols: Solvents like ethanol and isopropanol (B130326) are considered greener alternatives. Isopropanol can serve as both a solvent and a hydrogen source in transfer hydrogenation reactions, such as the reductive coupling of aromatic aldehydes using sunlight. rsc.org

Solvent-Free Reactions: In some cases, reactions can be run without a solvent, which is the most ideal scenario from a green chemistry perspective. acs.org

SolventRationale for "Green" ClassificationApplicability to Aldehyde ReductionReference
WaterNon-toxic, non-flammable, abundant, safe.Excellent for biocatalytic reductions and reactions with water-soluble catalysts. acs.org
Ethanol/IsopropanolRenewable (bio-ethanol), less toxic than many organic solvents. Can act as a hydrogen donor.Widely used for catalytic transfer hydrogenation and reductions with some hydrides. rsc.org
Supercritical CO₂Non-toxic, non-flammable, readily available. Allows for easy product separation.Used in biphasic technologies for catalytic reactions. acs.org
Ionic LiquidsLow volatility, high thermal stability. Can be "designer" solvents for specific reactions.Can enhance reaction rates and selectivity in certain nucleophilic substitution reactions. acs.org

Utilization of Sustainable Catalytic Systems

Moving from stoichiometric reducing agents like NaBH₄, which generate significant salt waste, to catalytic systems is a core principle of green chemistry. Catalytic hydrogenation and transfer hydrogenation are prominent sustainable alternatives.

Heterogeneous Catalysts: These catalysts are easily separated from the reaction mixture and can often be recycled and reused. Systems based on abundant, non-precious metals are particularly desirable. Nickel (Ni) and Copper (Cu) nanoparticles have been shown to be effective and green catalysts for the selective reduction of aldehydes. rsc.orgresearchgate.net For example, Ni-nanoparticles can selectively reduce an aldehyde group in the presence of other reducible functional groups. researchgate.net

Homogeneous Catalysts: While more difficult to separate, homogeneous catalysts can offer high activity and selectivity under mild conditions. Manganese-based catalysts have emerged as a sustainable, earth-abundant alternative to catalysts based on precious metals like rhenium for the hydrogenation of aldehydes. nih.gov

Catalytic SystemDescriptionAdvantagesReference
Ni-NanoparticlesHeterogeneous nickel nanoparticles used with a hydrogen source like ammonium (B1175870) formate.Green, selective, reusable, avoids precious metals. researchgate.net
Cu-MOFCopper nanoparticles supported on a Metal-Organic Framework (MOF).Efficient, recyclable, operates under mild conditions. rsc.org
Manganese Pincer ComplexesHomogeneous catalyst based on earth-abundant manganese.High activity and selectivity under mild, base-free conditions. Outperforms rhenium catalysts. nih.gov
Ru/CMK-3Ruthenium nanoparticles supported on ordered mesoporous carbon.High activity for hydrogenation of various substituted benzaldehydes. researchgate.net

Development of Continuous Flow Methodologies for Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and higher space-time yields. semanticscholar.org These benefits make it a key technology for sustainable chemical production.

The reduction of aldehydes has been successfully adapted to continuous flow systems. For instance, stabilized solutions of NaBH₄ have been used in advanced-flow reactors to reduce aldehydes and ketones with very short residence times (20-80 seconds) at moderate temperatures (60 °C). acs.org This approach avoids the need for cryogenic cooling, which is energy-intensive on a large scale. acs.org Another flow method utilizes sodium dithionite (B78146) in aqueous media, providing a transition-metal-free process that does not generate hydrogen gas. semanticscholar.org This method showed improved productivity and allowed for the selective reduction of aldehydes in the presence of ketones by simply adjusting the flow rate. semanticscholar.org

A potential continuous flow setup for the synthesis of this compound would involve pumping a solution of the starting aldehyde and a solution of the reducing agent through a T-mixer into a heated coil reactor, followed by in-line quenching and purification. thieme-connect.com

Chemoenzymatic and Biocatalytic Routes for Synthesis (if applicable)

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an inherently green technology that offers high selectivity under mild conditions (ambient temperature and pressure in aqueous media). nih.gov The reduction of an aldehyde to an alcohol is a transformation for which numerous biocatalytic methods exist.

Enzymes, particularly oxidoreductases, can be used to reduce 4-Fluoro-2,6-dimethoxybenzaldehyde. While the product in this case is not chiral, the use of enzymes avoids harsh chemical reagents and toxic solvents. A variety of readily available and inexpensive biological sources can be used for these bioreductions. For example, extracts from Aloe vera have been used for the rapid and simple bioreduction of aromatic aldehydes to their corresponding alcohols, with microwave irradiation further accelerating the process. scielo.org.mxresearchgate.net Additionally, various types of vegetable waste have been successfully employed as sources of enzymes for the reduction of benzaldehyde, adding value to materials that would otherwise be discarded. scielo.org.mx

The field of fluorine biocatalysis is expanding, with research demonstrating that enzymes can effectively process fluorinated substrates to create valuable organofluorine compounds. nih.gov This indicates that the fluorine and methoxy substituents on the aromatic ring are unlikely to be prohibitive for a biocatalytic reduction approach. chemrxiv.org

The synthesis of fluorinated organic compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. Among these, this compound represents a valuable building block. While classical chemical reductions can be employed for its synthesis from the corresponding aldehyde, enzymatic methods offer a green and highly selective alternative.

Enzyme-Catalyzed Methodologies

Biocatalysis has emerged as a powerful tool in organic synthesis, providing mild reaction conditions, high selectivity, and a reduced environmental footprint compared to conventional chemical methods. The reduction of aldehydes and ketones to their corresponding alcohols is a well-established application of biocatalysis, with enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) being particularly effective.

The enzymatic reduction of 4-fluoro-2,6-dimethoxybenzaldehyde to this compound is a promising approach for the synthesis of this fluorinated alcohol. While specific studies on this particular substrate are not extensively documented in publicly available research, the principles of bioreduction of substituted aromatic aldehydes are well-established, allowing for an informed discussion of the potential methodologies.

The primary enzymes utilized for such transformations are alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), which belong to the oxidoreductase class of enzymes. These enzymes typically require a nicotinamide (B372718) cofactor, such as NADH or NADPH, as a hydride source for the reduction of the carbonyl group.

Key Research Findings from Analogous Systems:

Studies on a variety of substituted benzaldehydes have demonstrated the feasibility and efficiency of enzyme-catalyzed reductions. Research has shown that the electronic properties of the substituents on the aromatic ring can influence the reaction rate. For instance, electron-donating groups, such as the methoxy groups present in the target substrate, have been observed to activate the aromatic ring, potentially leading to an increased rate of reduction. nih.gov Conversely, the steric hindrance imposed by ortho-substituents can sometimes inhibit the reaction, a factor that would be relevant for the 2,6-dimethoxy substitution pattern of the target molecule. nih.gov

Whole-cell biocatalysts, such as strains of E. coli, are often employed for these reductions. nih.gov This approach offers the advantage of in-situ cofactor regeneration, which is crucial for the economic viability of the process. The native metabolic machinery of the microorganisms recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form (NADH/NADPH).

Furthermore, the chemoenzymatic synthesis of fluorinated secondary alcohols has been successfully demonstrated using ADHs. For example, the alcohol dehydrogenase from Lactobacillus kefir has been used for the enantioselective reduction of α-fluorinated acyl pyridine (B92270) derivatives, yielding the corresponding chiral alcohols with high enantiomeric excess and good yields. nih.gov This highlights the capability of these enzymes to accommodate fluorine-containing substrates, which is a key consideration for the synthesis of this compound.

While specific data for the enzymatic reduction of 4-fluoro-2,6-dimethoxybenzaldehyde is not available, the table below presents findings from the enzymatic reduction of other substituted benzaldehydes, illustrating the potential of this methodology.

SubstrateBiocatalystConversion (%)
BenzaldehydeAqueous extract of capulin seeds86
BenzaldehydeAqueous extract of mamey seeds77
2,4-DimethoxybenzaldehydeE. coli JM109-

This table presents data from analogous enzymatic reductions of substituted benzaldehydes to illustrate the potential of the methodology. The data does not represent the enzymatic reduction of 4-fluoro-2,6-dimethoxybenzaldehyde. nih.govscielo.org.mx

The successful application of enzyme-catalyzed reductions to a wide range of aromatic aldehydes, including those with electron-donating groups and fluorine substituents, strongly suggests that this methodology is a viable and potentially advantageous route for the synthesis of this compound. Future research in this area would likely focus on screening a variety of ADHs and KREDs, optimizing reaction conditions such as pH, temperature, and cofactor regeneration systems, and potentially employing protein engineering to enhance the activity and stability of the chosen biocatalyst for this specific substrate.

Elucidation of Molecular Structure and Reactivity Through Advanced Spectroscopic and Computational Approaches

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For (4-Fluoro-2,6-dimethoxyphenyl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, reveals through-bond and through-space correlations, and offers insights into the electronic environment shaped by the fluorine and methoxy (B1213986) substituents.

Based on the structure, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts are summarized below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures. illinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1-C-~115.0 (d, JCF ≈ 20-25 Hz)
2-C, 6-C-~160.0 (d, JCF ≈ 10-15 Hz)
3-C, 5-C~6.30 (d, JHF ≈ 10 Hz)~92.0 (d, JCF ≈ 25-30 Hz)
4-C-~163.0 (d, JCF ≈ 250 Hz)
-CH₂OH~4.70 (s)~56.0
-CH₂OH ~2.0-3.0 (broad s)-
2,6 -OCH₃~3.85 (s)~56.5

Predicted shifts are relative to TMS. 'd' denotes a doublet, and 's' denotes a singlet. J-coupling values are estimates.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be expected between the benzylic methylene (B1212753) protons (-CH₂-) and the hydroxyl proton (-OH), confirming their proximity, provided the hydroxyl proton exchange is not too rapid. No other significant ¹H-¹H couplings are expected due to the substitution pattern. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons directly to the carbons they are attached to (one-bond C-H correlations). youtube.com This technique would definitively link the proton signals to their corresponding carbon signals, as listed in Table 1. For instance, it would show a cross-peak between the proton signal at ~4.70 ppm and the carbon signal at ~56.0 ppm, confirming the assignment of the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include:

Correlations from the methylene protons (-CH₂) to the aromatic carbons C1, C2, and C6.

Correlations from the methoxy protons (-OCH₃) to the aromatic carbons C2 and C6.

Correlations from the aromatic protons (H3/H5) to adjacent and meta-positioned carbons, such as C1, C2/C6, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected by bonds. A critical NOESY correlation would be observed between the methoxy group protons (-OCH₃) and the adjacent benzylic methylene protons (-CH₂-). This spatial proximity is a direct consequence of the ortho positioning of these groups on the aromatic ring.

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=½) with a wide chemical shift range, making ¹⁹F NMR an excellent probe of the local electronic environment. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound is highly sensitive to the electron-donating effects of the para-hydroxyl and ortho-methoxy substituents. For fluoroaromatic compounds, chemical shifts are typically observed between -100 and -140 ppm relative to CFCl₃. wikipedia.orgrsc.org The strong electron-donating character of the two ortho-methoxy groups and the para-methanol group would be expected to shield the fluorine nucleus, shifting its resonance upfield. The ¹⁹F spectrum would likely exhibit a triplet due to coupling with the two equivalent meta-protons (H3 and H5).

Table 2: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
⁴-F-115 to -125Triplet (t)JHF ≈ 8-10 Hz

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce daughter ions. nih.govscielo.br The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, electrospray ionization (ESI) in positive mode would readily form the [M+H]⁺ ion. The subsequent MS/MS analysis would likely reveal key fragmentation pathways characteristic of benzyl (B1604629) alcohols. libretexts.org

Loss of Water: A primary and highly favorable fragmentation step would be the neutral loss of a water molecule (H₂O, 18 Da) from the protonated molecule to form a stable benzylic carbocation.

Loss of Formaldehyde (B43269): Another potential fragmentation pathway involves the loss of formaldehyde (CH₂O, 30 Da) from the methoxy groups.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the methanol (B129727) group can also occur.

These fragmentation patterns allow for the confirmation of the core structure and the nature of the substituents.

Table 3: Predicted Key MS/MS Fragments for this compound ([C₉H₁₁FO₃+H]⁺, m/z 187.08)

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
187.08H₂O169.07[C₉H₉FO₂]⁺ (Benzylic carbocation)
187.08CH₂O157.06Loss of formaldehyde from a methoxy group
169.07CO141.06Loss of carbon monoxide

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of its elemental formula. nih.gov The theoretical exact mass of the neutral molecule this compound (C₉H₁₁FO₃) is calculated to be 186.06922 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a narrow error margin (e.g., < 5 ppm), thus confirming the elemental composition.

Table 4: HRMS Data for this compound

Molecular FormulaIon TypeTheoretical Exact Mass (m/z)
C₉H₁₁FO₃[M+H]⁺187.07699
C₉H₁₁FO₃[M+Na]⁺209.05894

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic signatures for the various functional groups present, as well as information on intermolecular interactions such as hydrogen bonding. nih.gov

For this compound, the spectra would be dominated by vibrations associated with the hydroxyl, methoxy, aromatic, and C-F groups.

FT-IR Spectroscopy: In the FT-IR spectrum, the most prominent feature for the alcohol would be a broad absorption band in the 3600–3200 cm⁻¹ region, characteristic of the O-H stretching vibration involved in hydrogen bonding. medwinpublishers.com Strong C-O stretching vibrations for the alcohol and the aryl ether linkages would appear in the 1250–1000 cm⁻¹ fingerprint region. The C-F stretch typically gives rise to a strong, characteristic absorption band around 1250-1200 cm⁻¹. researchgate.net

Raman Spectroscopy: In the Raman spectrum, the symmetric aromatic ring breathing modes (around 1600 cm⁻¹) are often strong and characteristic. While the O-H stretch is typically weak in Raman, the C-H stretching and C-C ring vibrations provide complementary information to the IR spectrum. nih.gov

Table 5: Predicted FT-IR and Raman Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected FT-IR IntensityExpected Raman Intensity
O-H Stretch (H-bonded)3600–3200Strong, BroadWeak
Aromatic C-H Stretch3100–3000MediumMedium
Aliphatic C-H Stretch3000–2850MediumMedium
Aromatic C=C Stretch1610–1580, 1500–1450Medium-StrongStrong
C-F Stretch1250–1200StrongMedium
Aryl Ether C-O Stretch1260–1200 (asym), 1070-1020 (sym)StrongMedium
Alcohol C-O Stretch1075–1000StrongMedium

Analysis of C-H, O-H, C-F, C-O Stretching Vibrations

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides fundamental insights into the covalent bonding within a molecule by identifying the characteristic stretching and bending frequencies of its functional groups. For this compound, the IR spectrum is distinguished by several key absorption bands.

The O-H stretching vibration of the primary alcohol group typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding. The C-H stretching vibrations are observed in two distinct regions: the aromatic C-H stretches of the phenyl ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methoxy and methylene groups are found just below 3000 cm⁻¹.

The presence of the fluorine atom introduces a C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ region. The C-O stretching vibrations from the alcohol and the two methoxy ether linkages give rise to strong absorptions, typically between 1000 and 1300 cm⁻¹. The asymmetric C-O-C stretch of the aryl ether is expected around 1200-1275 cm⁻¹, while the symmetric stretch is at a lower frequency. The C-O stretch of the primary alcohol is anticipated in the 1000-1075 cm⁻¹ range.

Table 1: Predicted Characteristic IR Stretching Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
O-H StretchAlcohol3200-3600Strong, Broad
C-H StretchAromatic3010-3100Medium
C-H StretchAliphatic (-OCH₃, -CH₂OH)2850-2970Medium
C-O StretchAryl Ether (Asymmetric)1200-1275Strong
C-F StretchAryl Fluoride (B91410)1000-1400Strong
C-O StretchPrimary Alcohol1000-1075Strong

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly

The hydroxyl group in this compound is pivotal to its ability to form non-covalent interactions, specifically hydrogen bonds. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). These interactions are fundamental to the formation of ordered, multi-molecular structures known as supramolecular assemblies. rsc.org

In the solid state or in concentrated solutions, molecules of this compound can self-assemble into extended networks. Common motifs include catemeric chains, where molecules are linked head-to-tail (O-H···O), or cyclic structures, such as dimers or larger aggregates. The methoxy oxygen atoms and the fluorine atom can also participate as weaker hydrogen bond acceptors. The interplay of these C-H···F, C-H···O, and O-H···O interactions dictates the final crystal packing and three-dimensional architecture. nih.govmdpi.com The formation of these hydrogen-bonded networks significantly influences the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry Studies of this compound

Computational chemistry provides a powerful toolkit for investigating molecular properties at an atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure, Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comkarazin.ua Calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can determine the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comsemanticscholar.org

The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons in a reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring. The LUMO represents the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. isca.meresearchgate.net A smaller gap suggests higher reactivity.

Table 2: Theoretical Electronic Properties of this compound (Illustrative DFT Calculation)
ParameterCalculated Value (eV)Description
E(HOMO)-6.25Energy of the Highest Occupied Molecular Orbital
E(LUMO)-0.85Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.40Indicator of Chemical Reactivity and Stability

Conformational Analysis and Energy Minima

The flexibility of this compound arises from the potential for rotation around several single bonds, primarily the C(aryl)-C(methylene) bond and the C(aryl)-O(methoxy) bonds. This rotation gives rise to various spatial arrangements, or conformers, each with a distinct potential energy.

Conformational analysis using computational methods involves systematically rotating these bonds and calculating the energy of the resulting structure to map the potential energy surface. nih.gov This process identifies the stable conformers, which correspond to local energy minima. The relative energies of these minima determine the equilibrium population of each conformer at a given temperature according to the Boltzmann distribution. The global minimum represents the most stable and, therefore, most populated conformation of the molecule. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Table 3: Hypothetical Relative Energies of Stable Conformers
ConformerDescription of OrientationRelative Energy (kJ/mol)Predicted Population (%)
1 (Global Minimum)-CH₂OH group staggered between methoxy groups0.00~75
2-CH₂OH group eclipsed with one methoxy group4.50~15
3-CH₂OH group oriented away from methoxy groups7.00~10

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum chemical methods, particularly DFT, are routinely used to predict spectroscopic parameters with a high degree of accuracy. idc-online.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.govresearchgate.net These theoretical predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be computed, generating a theoretical IR spectrum. isca.me These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data.

Table 4: Predicted ¹H and ¹⁹F NMR Chemical Shifts (Illustrative)
AtomPositionPredicted Chemical Shift (ppm)
¹H (Aromatic)H-3, H-56.6 - 6.8
¹H (Methylene)-CH₂OH4.5 - 4.7
¹H (Methoxy)-OCH₃3.7 - 3.9
¹H (Hydroxyl)-OH2.0 - 4.0 (variable)
¹⁹FF-4-115 to -125

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. semanticscholar.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to study its behavior in various solvents. researchgate.netresearchgate.netnih.gov This allows for the investigation of solvent effects on conformational preferences, the dynamics of hydrogen bond formation and breakage, and the structure of the solvation shell around the molecule. researchgate.net Such simulations are critical for understanding the molecule's properties and behavior in a realistic, condensed-phase environment, bridging the gap between theoretical gas-phase calculations and experimental solution-phase observations. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies on Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their physical, chemical, or biological activities. In the context of chemical reactivity, a subset of QSAR known as Quantitative Structure-Reactivity Relationship (QSRR) is employed to predict the reactivity of a series of compounds based on their molecular features, often referred to as molecular descriptors. While specific, comprehensive QSAR studies focusing solely on the reactivity of this compound are not extensively documented in publicly available literature, a hypothetical QSAR study can be constructed based on established principles and data from analogous substituted benzyl alcohol systems. Such a study would be invaluable for predicting the reactivity of novel, related compounds, thereby guiding synthetic efforts and mechanistic investigations.

A typical QSAR study for the reactivity of this compound and its analogs would involve several key steps:

Dataset Selection: A series of structurally related substituted phenylmethanols would be synthesized or computationally designed. This dataset would include this compound as the lead compound, with systematic variations in the substituents on the aromatic ring.

Experimental Reactivity Data: A consistent measure of reactivity for each compound in the dataset would be determined experimentally. For instance, the rate constant (k) for an oxidation reaction could be measured under standardized conditions. orientjchem.org The logarithm of this rate constant (log k) would then be used as the dependent variable in the QSAR model.

Calculation of Molecular Descriptors: For each compound in the series, a variety of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the Hammett substituent constant (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which can influence its solubility and interaction with nonpolar environments. The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Model Development and Validation: Using statistical methods such as multiple linear regression (MLR), a mathematical equation is developed that links the experimental reactivity (log k) to a selection of the calculated molecular descriptors. The goal is to find the simplest equation with the highest predictive power. The robustness and predictive ability of the resulting QSAR model are then rigorously validated using both internal and external validation techniques.

Hypothetical QSAR Study on the Oxidation of Substituted Phenylmethanols

To illustrate this process, a hypothetical QSAR study on the oxidation of a series of substituted phenylmethanols, including this compound, is presented below. The reactivity data is represented as the logarithm of the relative rate constant (log k_rel) for a generic oxidation reaction.

Table 1: Hypothetical Data for a QSAR Study on Substituted Phenylmethanol Reactivity This table is interactive. Click on the headers to sort the data.

Compound NameSubstituentslog k_rel (Experimental)Hammett Constant (σ)logP (Hydrophobicity)Molar Refractivity (MR)
(4-Methoxyphenyl)methanol4-OCH₃0.85-0.271.1235.8
(4-Methylphenyl)methanol4-CH₃0.52-0.171.4534.2
PhenylmethanolH0.000.001.1029.5
(4-Chlorophenyl)methanol4-Cl-0.350.231.9534.4
(4-Nitrophenyl)methanol4-NO₂-1.100.781.3935.1
This compound 4-F, 2,6-(OCH₃)₂ 0.65 -0.01 1.58 45.2
(2,6-Dichlorophenyl)methanol2,6-Cl₂-0.950.462.8543.8

In this hypothetical dataset, the Hammett constant (σ) serves as an electronic descriptor, logP as a hydrophobic descriptor, and Molar Refractivity (MR) as a steric descriptor. A multiple linear regression analysis on this data might yield a QSAR equation similar to the following:

log k_rel = -1.5 * σ + 0.2 * logP - 0.05 * MR + c

Interpretation of the Hypothetical QSAR Model:

Hammett Constant (σ): The negative coefficient for σ (-1.5) suggests that electron-donating groups (negative σ values) accelerate the reaction, while electron-withdrawing groups (positive σ values) retard it. orientjchem.org This is consistent with many oxidation reactions of benzyl alcohols where the development of a positive charge in the transition state is stabilized by electron-releasing substituents. researchgate.net

logP: The positive coefficient for logP (0.2) indicates that increased hydrophobicity is weakly correlated with a higher reaction rate. This could be due to factors such as improved interaction with a nonpolar catalytic surface or reaction medium. nih.gov

Molar Refractivity (MR): The small negative coefficient for MR (-0.05) suggests that steric bulk has a minor retarding effect on the reaction rate, possibly by hindering the approach of the oxidizing agent to the reaction center.

For this compound, the two methoxy groups are strongly electron-donating, which would be expected to increase its reactivity in an oxidation reaction. The fluorine atom is electron-withdrawing, but its effect is tempered by the ortho-methoxy groups. The interplay of these electronic, steric, and hydrophobic factors, as quantified by the QSAR model, would allow for a nuanced prediction of its reactivity relative to other substituted phenylmethanols.

Such QSAR studies are powerful tools in medicinal chemistry and materials science for designing molecules with desired reactivity profiles, optimizing reaction conditions, and gaining deeper insights into reaction mechanisms. bohrium.comresearchgate.net

Strategic Chemical Transformations and Derivatizations of 4 Fluoro 2,6 Dimethoxyphenyl Methanol

Oxidation Reactions of the Methanol (B129727) Moiety

The primary alcohol group of (4-Fluoro-2,6-dimethoxyphenyl)methanol is a key site for oxidation reactions, enabling its conversion to the corresponding aldehyde and carboxylic acid. These transformations are fundamental in organic synthesis, providing access to valuable intermediates.

Conversion to 4-Fluoro-2,6-dimethoxybenzaldehyde (B186325)

The oxidation of this compound to 4-Fluoro-2,6-dimethoxybenzaldehyde represents a crucial transformation, as aldehydes are versatile building blocks in organic chemistry. This selective oxidation can be achieved using a variety of reagents that are known to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Given the electron-rich nature of the dimethoxy-substituted phenyl ring, mild oxidizing agents are generally preferred to avoid potential side reactions. Common methods for the selective oxidation of benzylic alcohols, which are applicable in this case, include Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or a similar agent) and the use of pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). organic-chemistry.org More contemporary and environmentally benign methods involve catalytic systems. For instance, a combination of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) can efficiently effect this transformation under mild conditions. organic-chemistry.org

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and to prevent the formation of byproducts.

Further Oxidation to 4-Fluoro-2,6-dimethoxybenzoic Acid

Subsequent oxidation of the intermediate 4-Fluoro-2,6-dimethoxybenzaldehyde, or direct oxidation of this compound, yields 4-Fluoro-2,6-dimethoxybenzoic acid. Carboxylic acids are important synthetic intermediates, finding application in the synthesis of esters, amides, and other acid derivatives.

Stronger oxidizing agents are typically required for the conversion of the alcohol or aldehyde to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from a chromium(VI) source and acid) are effective for this purpose. orientjchem.org A common laboratory procedure involves the use of Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid). The reaction is typically carried out in a suitable solvent, such as acetone, at controlled temperatures.

Alternatively, a two-step procedure can be employed where the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid. This can be advantageous in cases where the starting material is sensitive to harsh oxidizing conditions. A variety of reagents can be used for the aldehyde-to-carboxylic acid conversion, including Pinnick oxidation (using sodium chlorite) which is known for its high selectivity and tolerance of other functional groups. nih.gov

Selective Oxidation Methods and Catalyst Development

The development of selective and efficient oxidation methods is a significant area of research in organic chemistry. For a substrate like this compound, which possesses electron-donating methoxy (B1213986) groups, the aromatic ring is activated, making it potentially susceptible to oxidation under harsh conditions. Therefore, the development of catalysts that can selectively oxidize the benzylic alcohol is of great interest.

Catalytic systems often offer advantages in terms of selectivity, milder reaction conditions, and reduced waste generation. For the selective oxidation of benzylic alcohols to aldehydes, various transition metal-based catalysts have been developed. For example, catalysts based on palladium, ruthenium, and copper have shown high efficacy. ru.nl These catalysts often utilize molecular oxygen or hydrogen peroxide as the terminal oxidant, making the processes environmentally friendly. nih.gov

The presence of electron-donating groups, such as the methoxy groups in this compound, has been shown to accelerate the rate of oxidation in some catalytic systems. rsc.org This is attributed to the increased electron density at the benzylic position, which facilitates the oxidative process.

Recent advancements in catalysis have also explored the use of metal-free oxidation systems. For instance, methods employing catalytic amounts of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of a co-oxidant have been reported for the selective oxidation of benzylic alcohols. tandfonline.com

Oxidation Stage Product Typical Reagents/Methods Key Considerations
Primary Oxidation4-Fluoro-2,6-dimethoxybenzaldehydePCC, PDC, Swern Oxidation, TEMPO/NaOClMild conditions to prevent over-oxidation.
Further Oxidation4-Fluoro-2,6-dimethoxybenzoic acidKMnO₄, Jones Reagent, Pinnick OxidationStronger oxidizing conditions required.
Selective CatalysisAldehyde or AcidPd, Ru, Cu catalysts with O₂ or H₂O₂; DDQHigh selectivity, milder conditions, green chemistry.

Functional Group Interconversions at the Methanol Site

Beyond oxidation, the methanol moiety of this compound can undergo a variety of other important functional group interconversions, including esterification, etherification, and halogenation. These reactions further expand the synthetic utility of this compound.

Esterification and Etherification Reactions

Esterification: The reaction of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) leads to the formation of the corresponding esters. This transformation is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. nih.gov The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.

Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be employed. researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions.

Etherification: The hydroxyl group of this compound can also be converted into an ether. A common method for this is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (like sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide.

Direct etherification of benzyl (B1604629) alcohols with other alcohols can also be achieved under acidic conditions or by using specific catalysts. scirp.org For instance, platinum on carbon (Pt/C) or palladium on carbon (Pd/C) have been used to catalyze the liquid-phase etherification of alkoxybenzyl alcohols. researchgate.net

Halogenation of the Benzylic Position

The benzylic hydroxyl group of this compound can be replaced by a halogen atom (F, Cl, Br, I) through nucleophilic substitution reactions. The conversion of the alcohol to a good leaving group is a prerequisite for this transformation. This is often achieved by protonation of the hydroxyl group under acidic conditions, followed by reaction with a halide source.

For the synthesis of the corresponding benzyl chloride, reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used. These reagents react with the alcohol to form an intermediate that is readily displaced by the chloride ion. A rapid and selective chlorination of benzylic alcohols has been reported using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide under neutral conditions. organic-chemistry.org

Similarly, benzyl bromides can be prepared using reagents such as phosphorus tribromide (PBr₃) or by reaction with hydrobromic acid. The benzylic position is particularly susceptible to halogenation due to the stability of the intermediate benzylic carbocation, which is further stabilized by the electron-donating methoxy groups. libretexts.org

Transformation Product Type Typical Reagents/Methods Key Considerations
EsterificationEsterCarboxylic acid/acid derivative + Acid catalyst (Fischer); DCC, DMTMMEquilibrium control; mild conditions with coupling agents.
EtherificationEtherNaH + Alkyl halide (Williamson); Acid catalysis, Pt/C, Pd/CStrong base for Williamson; catalytic methods for direct etherification.
HalogenationBenzyl HalideSOCl₂, PBr₃, HBr, 2,4,6-trichloro-1,3,5-triazine/DMSOConversion of OH to a good leaving group is necessary.

Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group of this compound is a primary site for chemical modification, readily undergoing substitution reactions. This transformation is crucial for introducing a variety of functional groups at the benzylic position, thereby expanding the molecular diversity accessible from this starting material. The conversion of the alcohol into a better leaving group, such as a halide or a sulfonate ester, is a common initial step.

Nucleophilic substitution is a key transformation for benzylic alcohols. While direct substitution of the hydroxyl group is difficult, its conversion to a more labile leaving group facilitates reaction with a wide range of nucleophiles. For instance, benzylic bromides are common intermediates that can be prepared from the alcohol. These bromides can then react with various nucleophiles. A notable example is the nucleophilic fluorination of α-carbonyl benzyl bromides, which can be achieved using reagents like a combination of silver fluoride (B91410) (AgF) and triethylamine (B128534) trihydrofluoride (Et3N·3HF). nih.govresearchgate.net This process often proceeds through an SN1 mechanism, particularly for substrates that can form stable benzylic carbocations. nih.gov The electron-donating methoxy groups on the aromatic ring of this compound would stabilize such a carbocation, suggesting that SN1-type substitutions at the benzylic position would be favorable.

The table below summarizes representative nucleophilic substitution reactions applicable to the benzylic position after its conversion to a bromide.

Reagent SystemNucleophileProduct TypeReaction TypeRef.
Et3N·3HF / AgFF⁻Benzylic FluorideSN1/SN2 nih.govresearchgate.net
NaCNCN⁻Benzyl NitrileSN2
NaN₃N₃⁻Benzyl AzideSN2
R-SH / BaseRS⁻Benzyl ThioetherSN2
R-OH / BaseRO⁻Benzyl EtherSN1/SN2

Reactivity of the Fluorinated Aromatic Ring

The aromatic ring of this compound is adorned with three key substituents: two electron-donating methoxy groups, a moderately deactivating fluorine atom, and a weakly deactivating hydroxymethyl group. This substitution pattern dictates the ring's reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. youtube.com In the case of this compound, the fluorine atom is a potential leaving group. However, the ring is activated by two strong electron-donating methoxy groups, which generally disfavor SNAr by increasing the electron density of the ring.

For SNAr to occur on this substrate, the introduction of a potent electron-withdrawing group, such as a nitro group, would be necessary. nih.gov If a nitro group were introduced at a position ortho or para to the fluorine, the susceptibility of the fluorine atom to displacement by nucleophiles (e.g., alkoxides, amines) would be significantly enhanced. ebyu.edu.tr Studies on di- and tri-fluorine-substituted benzaldehydes have shown that under basic conditions with a nucleophilic solvent like methanol, a fluorine atom can be displaced by a methoxy group. ebyu.edu.tr This indicates that with appropriate activation, the fluorine on the target molecule could similarly be replaced.

Regioselective Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation, Halogenation)

Electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. wikipedia.org In this compound, the substituents are:

Two methoxy groups (-OCH₃): Strongly activating and ortho, para-directing.

One fluorine atom (-F): Deactivating yet ortho, para-directing.

One hydroxymethyl group (-CH₂OH): Weakly deactivating and ortho, para-directing.

The powerful activating and directing influence of the two methoxy groups at positions 2 and 6 will dominate the regioselectivity of EAS reactions. These groups strongly direct incoming electrophiles to the positions ortho and para to them. The C4 position is already occupied by fluorine. The positions ortho to the methoxy groups are C3 and C5. Therefore, electrophilic substitution is overwhelmingly expected to occur at the C3 or C5 positions, which are equivalent due to symmetry. The combined directing effects of the methoxy and fluoro groups reinforce substitution at these positions.

Common EAS reactions and their expected outcomes are detailed below.

ReactionReagentsExpected Major ProductRef.
NitrationHNO₃ / H₂SO₄(4-Fluoro-3-nitro-2,6-dimethoxyphenyl)methanol cardiff.ac.uk
HalogenationBr₂ / FeBr₃(3-Bromo-4-fluoro-2,6-dimethoxyphenyl)methanol wikipedia.org
SulfonationFuming H₂SO₄4-(Hydroxymethyl)-3,5-dimethoxy-6-fluorobenzene-1-sulfonic acid wikipedia.org
Friedel-Crafts AcylationRCOCl / AlCl₃(3-Acyl-4-fluoro-2,6-dimethoxyphenyl)methanol wikipedia.org

The use of solid acid catalysts like zeolites can enhance para-regioselectivity in many EAS reactions, although in this specific molecule, the C3 and C5 positions are electronically favored. cardiff.ac.ukresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. tcichemicals.com To utilize this compound in reactions like Suzuki-Miyaura or Sonogashira couplings for aryl-aryl bond formation, the aromatic ring must first be functionalized with a suitable leaving group, typically a bromide, iodide, or triflate. nih.govmdpi.com The native fluorine atom is generally unreactive under standard cross-coupling conditions.

A practical approach would be to first introduce a bromine or iodine atom onto the aromatic ring via electrophilic halogenation, which, as discussed, would selectively occur at the C3 or C5 position. The resulting aryl bromide or iodide can then serve as a substrate in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. mdpi.com The brominated derivative of our title compound could react with various arylboronic acids in the presence of a palladium catalyst and a base to form a biaryl structure. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govbeilstein-journals.org The halogenated derivative of this compound could be coupled with a terminal alkyne using a palladium catalyst, often with a copper co-catalyst, to install an alkynyl substituent on the aromatic ring. beilstein-journals.orgnih.govsoton.ac.uk

The table below illustrates the potential cross-coupling transformations following halogenation.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeRef.
Suzuki-Miyaura(3-Bromo-4-fluoro-2,6-dimethoxyphenyl)methanolArylboronic acidPd(PPh₃)₄ / Base3-Aryl derivative mdpi.commdpi.com
Sonogashira(3-Bromo-4-fluoro-2,6-dimethoxyphenyl)methanolTerminal alkynePdCl₂(PPh₃)₂ / CuI / Amine3-Alkynyl derivative nih.govbeilstein-journals.org

Synthesis of Polyfunctionalized Derivatives

The diverse reactivity of the different functional groups in this compound allows for the synthesis of complex, polyfunctionalized derivatives through carefully designed reaction sequences.

Sequential Reaction Strategies

By combining the transformations discussed in the previous sections, multi-step syntheses can be devised to build molecular complexity. A sequential strategy allows for the selective modification of one part of the molecule while preserving others, leading to precisely substituted final products. nih.gov

An example of a sequential strategy could be:

Electrophilic Aromatic Substitution: Introduce a bromine atom at the C3 position via regioselective bromination.

Benzylic Substitution: Convert the benzylic alcohol to a benzylic chloride or another functional group to prevent interference in the subsequent step and add another point of diversity.

Cross-Coupling Reaction: Use the installed bromine atom as a handle for a Suzuki or Sonogashira coupling reaction to form a new aryl-aryl or aryl-alkynyl bond.

This sequence transforms the relatively simple starting material into a complex structure with multiple, distinct functional groups, suitable for further elaboration or for use as a building block in the synthesis of larger molecules.

Chemo- and Regioselectivity Challenges and Solutions

The synthetic utility of this compound is intrinsically linked to the ability to control reactions at its various functional sites. The molecule presents several potential points of reactivity: the primary hydroxyl group, the electron-rich aromatic ring, and the two methoxy groups. This multiplicity of reactive sites gives rise to significant chemo- and regioselectivity challenges. Successful derivatization requires carefully designed strategies to ensure that transformations occur at the desired position and with the intended functional group.

Chemoselectivity Challenges:

The primary chemoselectivity challenge lies in differentiating the reactivity of the benzylic hydroxyl group from the aromatic ring. Many reagents can potentially react with both functionalities. For instance, strong oxidizing agents could oxidize the alcohol to an aldehyde or carboxylic acid, but could also lead to degradation of the electron-rich aromatic ring. Conversely, electrophilic reagents intended for aromatic substitution might also react with the hydroxyl group.

Solutions for Chemoselectivity:

A cornerstone of achieving chemoselectivity in the transformations of this compound is the judicious use of protecting groups for the hydroxyl moiety. By temporarily masking the alcohol, reactions can be directed specifically to the aromatic ring.

Table 1: Common Protecting Groups for Benzylic Alcohols and Their Cleavage Conditions

Protecting GroupAbbreviationProtection ReagentsCleavage Conditions
Benzyl EtherBnBenzyl bromide (BnBr), NaHH₂, Pd/C
p-Methoxybenzyl EtherPMBp-Methoxybenzyl chloride (PMBCl), NaH2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Silyl (B83357) Ethers (e.g., TBDMS)TBDMStert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleTetrabutylammonium fluoride (TBAF)
Acetate EsterAcAcetic anhydride, Pyridine (B92270)Mild acid or base

The selection of an appropriate protecting group is dictated by its stability to the subsequent reaction conditions planned for the aromatic ring and the mildness of its removal. For example, a benzyl ether is robust under many conditions but requires hydrogenolysis for removal, which might not be compatible with other reducible functional groups in a more complex derivative. In contrast, a silyl ether can be cleaved under mild conditions using a fluoride source, offering a high degree of orthogonality.

Regioselectivity Challenges:

Once the hydroxyl group is protected, the challenge shifts to controlling the position of substitution on the aromatic ring. The substitution pattern of this compound—a fluoro group para to the benzylic methylene (B1212753) and two methoxy groups ortho to it—presents a complex directing environment for electrophilic aromatic substitution (SEAr).

The two methoxy groups are strong activating, ortho-, para-directing groups due to their electron-donating resonance effects. The fluorine atom is a deactivating group due to its inductive effect, but it is also ortho-, para-directing through resonance. The interplay of these directing effects determines the ultimate position of electrophilic attack. The positions ortho to the methoxy groups are C3 and C5. The position ortho to the fluorine is C3 and C5. Thus, the electronic effects of all three substituents strongly favor substitution at the C3 and C5 positions.

Solutions for Regioselectivity:

Controlling regioselectivity in electrophilic aromatic substitution reactions often relies on the choice of electrophile, catalyst, and reaction conditions. In the case of this compound, the strong activation by the two methoxy groups at the C3 and C5 positions generally leads to a high degree of regioselectivity in many electrophilic aromatic substitution reactions.

For instance, in nitration reactions, the choice of nitrating agent and catalyst can influence the outcome. While direct data for this compound is not abundant in the literature, studies on analogous compounds such as fluorotoluenes provide insight. For example, the nitration of 2-fluorotoluene (B1218778) with 70% nitric acid over a solid acid catalyst like H-beta shows high selectivity for the position para to the fluorine and ortho to the methyl group. In our target molecule, the combined directing effects of the two methoxy groups are expected to strongly favor substitution at the C3 or C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Protected Derivative of this compound

ReactionReagentsMajor Product(s)Rationale
NitrationHNO₃, H₂SO₄3-Nitro and/or 5-Nitro derivativeStrong activation and directing effect of the two methoxy groups to the C3 and C5 positions.
BrominationBr₂, FeBr₃3-Bromo and/or 5-Bromo derivativeThe powerful directing effect of the methoxy groups overcomes the deactivating effect of the fluorine.
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl and/or 5-Acyl derivativeSteric hindrance may play a role, but electronic effects of the methoxy groups are dominant.

It is important to note that while the electronic effects strongly favor the C3 and C5 positions, achieving mono-substitution can be a challenge due to the highly activated nature of the aromatic ring. Careful control of stoichiometry and reaction temperature is often necessary to prevent di-substitution.

Applications of 4 Fluoro 2,6 Dimethoxyphenyl Methanol As a Key Building Block in Complex Molecule Synthesis

Utilization in Natural Product Total Synthesis as a Precursor Fragment

A thorough search of chemical literature did not yield any instances of (4-Fluoro-2,6-dimethoxyphenyl)methanol being utilized as a precursor fragment in the total synthesis of natural products.

Synthesis of Fluorinated Natural Product Analogues

There are no specific examples in published research where This compound has been used as a starting material or intermediate for the synthesis of fluorinated analogues of natural products.

Integration into Biosynthetic Pathways (Theoretical)

No theoretical studies or proposals for the integration of This compound into biosynthetic pathways to produce novel fluorinated compounds have been reported in the scientific literature.

Role in the Design and Synthesis of Advanced Organic Materials Precursors

There is no available data or research that describes the role of This compound in the design and synthesis of precursors for advanced organic materials.

Development of Fluorinated Polymer Monomers

The use of This compound as a monomer or a precursor to a monomer for the development of fluorinated polymers is not documented in existing literature.

Synthesis of Liquid Crystals or Organic Electronic Materials

No patents or research articles were found that describe the application of This compound in the synthesis of liquid crystals or organic electronic materials.

Application in the Construction of Diverse Heterocyclic Systems

While fluorinated building blocks are generally valuable in the synthesis of heterocyclic compounds, there are no specific published methods or reaction schemes that demonstrate the use of This compound for the construction of diverse heterocyclic systems.

Precursor for Fluoro-Dimethoxy-Substituted Heterocycles

While specific literature detailing the use of this compound in the synthesis of a wide array of heterocycles is not abundant, its chemical structure suggests its utility as a precursor for such scaffolds. The benzylic alcohol functionality is readily converted into other reactive groups, such as halides or pseudohalides, which can then participate in cyclization reactions to form heterocyclic rings.

For instance, the conversion of the alcohol to a benzyl (B1604629) halide would create a reactive electrophile. This intermediate could then undergo intramolecular or intermolecular reactions with nucleophiles to form rings. The presence of the fluoro and dimethoxy substituents on the aromatic ring can modulate the reactivity of the benzylic position and influence the electronic properties of the resulting heterocyclic system.

In a broader context, substituted benzyl alcohols are common starting materials in the synthesis of various heterocyclic compounds. For example, they can be used in Pictet-Spengler reactions after oxidation to the corresponding aldehyde, or in condensation reactions with other bifunctional molecules to yield heterocycles. The electronic nature of the substituents on the aromatic ring, such as the electron-donating methoxy (B1213986) groups and the electron-withdrawing fluorine atom in this compound, can play a crucial role in directing the course of these reactions and in determining the stability and properties of the final heterocyclic products.

Table 1: Potential Heterocycle Synthesis Strategies Involving Benzyl Alcohol Derivatives

Reaction Type Role of Benzyl Alcohol Derivative Potential Heterocycle
Intramolecular Cyclization Formation of an electrophilic center after conversion of the alcohol to a leaving group. Fused ring systems
Pictet-Spengler Reaction In situ oxidation to the aldehyde, followed by condensation and cyclization. Tetrahydroisoquinolines

Use in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Benzyl alcohols can participate in MCRs, often after in situ oxidation to the corresponding aldehyde. This aldehyde can then react with other components in the reaction mixture to build a larger molecular framework.

For example, a palladium-catalyzed aerobic oxidation of a benzyl alcohol can generate an aldehyde that then participates in a cascade reaction to form 2,3-dihydroquinazolin-4(1H)-ones researchgate.net. Similarly, iron-catalyzed MCRs of catechols, ammonium (B1175870) acetate, and benzyl alcohols can afford benzoxazole derivatives acs.org. These examples highlight the potential for this compound to be employed in MCRs to generate complex, substituted heterocyclic structures. The fluoro and dimethoxy groups would be incorporated into the final product, imparting their specific electronic and steric properties.

Table 2: Examples of Multicomponent Reactions Involving Benzyl Alcohols

Catalyst System Reactants Product Class
Pd(II)/TPPMS, Cu(II) Isatoic anhydrides, alkylamines, benzyl alcohols 2,3-Dihydroquinazolin-4(1H)-ones researchgate.net

Strategic Intermediate in the Synthesis of Molecular Probes and Chemical Biology Tools

Precursor for Enzyme Inhibitors or Receptor Ligands (focus on mechanism, not clinical)

A documented application of this compound is as an intermediate in the synthesis of 4-hydroxy-3-(heteroaryl)pyridine-2-one derivatives that act as APJ receptor agonists. In this context, the (4-fluoro-2,6-dimethoxyphenyl)methyl moiety is introduced into the final molecule. The synthesis involves the conversion of this compound to a corresponding halide, which then alkylates a pyridine-2-one derivative.

The APJ receptor is a G protein-coupled receptor, and its agonists have potential applications in the treatment of cardiovascular disorders. The interaction of the ligand with the receptor is governed by the three-dimensional shape and electronic properties of the molecule. The fluoro and dimethoxy substituents on the phenyl ring of the ligand can form specific interactions with amino acid residues in the binding pocket of the receptor, thereby influencing the binding affinity and efficacy of the agonist. The mechanism of action involves the binding of the agonist to the APJ receptor, which triggers a conformational change in the receptor and initiates a downstream signaling cascade.

Development of Fluorescent Tags or Imaging Agents

While there is no specific literature detailing the use of this compound in the development of fluorescent tags or imaging agents, its structural features suggest potential in this area. The introduction of fluorine atoms into fluorophores can modulate their photophysical properties, such as quantum yield and photostability acs.org.

The (4-fluoro-2,6-dimethoxyphenyl)methyl group could be incorporated into a known fluorophore scaffold to fine-tune its properties. For example, it could be attached to a dye to act as a signaling group in a fluorescent probe designed to detect a specific analyte. The interaction of the probe with its target could induce a change in the electronic environment of the fluorophore, leading to a change in its fluorescence emission.

Furthermore, the fluorine atom could serve as a handle for further chemical modification or as a reporter for ¹⁹F NMR spectroscopy, a technique that is increasingly used in chemical biology and materials science. The development of new fluorescent probes often involves the synthesis of a library of related compounds with systematic variations in their structure to optimize their performance. This compound could serve as a useful building block in such a library.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,3-Dihydroquinazolin-4(1H)-ones
Benzoxazoles

Mechanistic Studies of Catalytic and Non Catalytic Reactions Involving 4 Fluoro 2,6 Dimethoxyphenyl Methanol

Exploration of Reaction Kinetics and Thermodynamics

A thorough investigation of the reaction kinetics of (4-Fluoro-2,6-dimethoxyphenyl)methanol would involve determining the rate laws for its various transformations. This would require systematic variation of reactant concentrations and temperature to establish the order of the reaction with respect to each component and to calculate the activation energy (Ea).

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

ExperimentInitial [this compound] (M)Initial [Reagent B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.206.0 x 10⁻⁵

Thermodynamic studies would focus on determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for reactions involving this alcohol. Such data would indicate the spontaneity and equilibrium position of the reactions. Techniques like calorimetry would be essential for these measurements.

Detailed Analysis of Transition States and Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species like transition states and intermediates. For reactions at the benzylic position of this compound, a benzylic carbocation is a plausible intermediate, stabilized by the electron-donating methoxy (B1213986) groups.

Computational chemistry, employing methods such as Density Functional Theory (DFT), would be a powerful tool to model the geometries and energies of potential transition states and intermediates. Spectroscopic techniques, including NMR and IR spectroscopy, performed at low temperatures, could potentially allow for the direct observation of more stable intermediates.

Influence of Catalysts, Ligands, and Solvents on Reaction Outcomes

The choice of catalyst, ligands, and solvent can profoundly impact the rate, selectivity, and even the mechanistic pathway of a reaction. For instance, acid catalysis would likely promote reactions proceeding through a carbocationic intermediate, while transition metal catalysts could open up pathways for cross-coupling reactions.

The solvent's polarity, proticity, and coordinating ability would influence the stability of charged intermediates and transition states. A polar protic solvent might favor an SN1-type mechanism by stabilizing both the leaving group and the carbocation, whereas a polar aprotic solvent might favor an SN2 pathway. A systematic study varying these components would be necessary to map out their effects.

Table 2: Hypothetical Solvent Effects on Reaction Rate

SolventDielectric ConstantRelative Rate
Hexane1.91
Dichloromethane9.150
Acetone21200
Methanol (B129727)331000

Stereochemical Control in Reactions Involving the Benzylic Center

If the benzylic carbon of this compound were a stereocenter (e.g., by isotopic labeling), the stereochemical outcome of its reactions would provide crucial mechanistic insights. An SN1 reaction proceeding through a planar carbocation would lead to racemization, while an SN2 reaction would result in an inversion of configuration.

The use of chiral catalysts or auxiliaries could be explored to induce enantioselectivity in reactions at the benzylic center, a key strategy in modern asymmetric synthesis.

Radical Pathways and Single Electron Transfer (SET) Mechanisms

While many reactions of benzylic alcohols proceed via ionic pathways, radical mechanisms are also possible, particularly under photochemical conditions or in the presence of radical initiators. A single electron transfer (SET) from a suitable donor to the molecule, or from the molecule to a suitable acceptor, could initiate a cascade of radical reactions.

Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be instrumental in detecting and characterizing any radical intermediates. The observation of unexpected products or the inhibition of a reaction by radical scavengers would also suggest the involvement of radical pathways.

Theoretical Frameworks and Predictive Modeling of 4 Fluoro 2,6 Dimethoxyphenyl Methanol and Its Reactivity

Quantum Chemical Calculations for Prediction of Physicochemical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the intrinsic physicochemical properties of molecules. In the absence of direct experimental data for (4-Fluoro-2,6-dimethoxyphenyl)methanol, these computational methods can provide valuable insights into its electronic structure and reactivity.

The key functionalities of this compound are the hydroxyl group, the methoxy (B1213986) groups, and the fluorine atom, all attached to a benzene (B151609) ring. The interplay of their electronic effects—inductive and resonance—governs the molecule's properties.

Bond Dissociation Energies (BDEs): BDEs are crucial for understanding the stability of a molecule and predicting its behavior in chemical reactions, particularly those involving radical mechanisms. For this compound, the BDEs of the O-H bond in the hydroxyl group, the C-F bond, the C-O bonds of the methoxy groups, and the C-H bonds of the methyl groups are of particular interest. The strengths of these bonds are influenced by the electronic environment created by the neighboring substituents. For instance, the electron-withdrawing nature of the fluorine atom can influence the strength of the adjacent C-O bonds. While specific BDEs for this molecule are not readily available in the literature, representative values for similar bonds in related molecules can provide a useful reference.

BondRepresentative BDE (kcal/mol)
Phenolic O-H~87
Aromatic C-F~125
Aromatic C-O (in anisole)~85
Benzylic C-H~88

Cheminformatics and Machine Learning for Reaction Outcome Prediction

Cheminformatics and machine learning (ML) are transforming the field of synthetic chemistry by enabling the prediction of reaction outcomes with increasing accuracy. For a molecule like this compound, these approaches can be invaluable for planning synthetic routes and anticipating potential side products.

The general workflow for predicting reaction outcomes using ML involves several key steps:

Data Collection: A large dataset of relevant chemical reactions is compiled from sources such as patents and the chemical literature.

Molecular Representation: The reactants, reagents, and solvents are converted into machine-readable formats, often referred to as molecular descriptors or fingerprints. These can encode structural, electronic, and physicochemical properties.

Model Training: A machine learning algorithm, such as a neural network or a random forest, is trained on the dataset to learn the complex relationships between the input features (reactants and conditions) and the output (products and yields).

Prediction: Once trained, the model can be used to predict the outcome of new, unseen reactions.

For this compound, such models could be used to predict its reactivity in a variety of transformations, such as nucleophilic substitution of the hydroxyl group, electrophilic aromatic substitution on the benzene ring, or oxidation of the alcohol. For instance, in the context of deoxyfluorination reactions of alcohols, machine learning models have been successfully developed to navigate the complex interplay between the alcohol substrate, the fluorinating agent, and the base to predict the reaction yield.

Machine Learning ModelApplication in Reaction Prediction
Neural NetworksPredicting major products by learning from reaction templates.
Random ForestsPredicting reaction yields for complex transformations like deoxyfluorination.
Support Vector MachinesClassifying reactions as high-yield or low-yield based on molecular descriptors.

Molecular Modeling of Interactions in Biological Systems

While this compound is not a known therapeutic agent, understanding its potential interactions with biological macromolecules can provide fundamental insights into the principles of molecular recognition involving fluorinated aromatic compounds. Molecular modeling techniques, particularly protein-ligand docking, are instrumental in this regard.

Protein-ligand docking algorithms predict the preferred orientation of a ligand when bound to a protein target. This allows for the examination of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. The fluorine atom in this compound can play a multifaceted role in these interactions. While organically bound fluorine is a poor hydrogen bond acceptor, it can engage in favorable electrostatic interactions with electron-deficient regions of the protein. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of the ligand and its desolvation penalty upon binding. nih.gov

By performing docking studies of this compound and its non-fluorinated or differently substituted analogs into the active sites of various enzymes, researchers can elucidate the specific contributions of the fluorine and methoxy groups to binding affinity and selectivity. Such studies can reveal how the subtle interplay of steric and electronic effects governs molecular recognition. For example, the introduction of fluorine can modulate the pKa of nearby functional groups, influencing their ionization state and, consequently, their interactions with the protein. Computational studies on fluorinated ligands have highlighted the importance of considering the disruption of water networks in the binding site, which can have significant entropic contributions to the binding free energy. nih.gov

Development of Computational Tools for De Novo Design of Fluorinated Aromatic Scaffolds

The insights gained from theoretical studies of molecules like this compound can inform the development of computational tools for the de novo design of novel fluorinated aromatic scaffolds with desired properties. These tools often employ artificial intelligence and generative models to explore vast chemical spaces and propose new molecular structures.

These computational platforms can be programmed with specific design criteria, such as desired physicochemical properties (e.g., solubility, lipophilicity), synthetic accessibility, and predicted biological activity. By learning from the structural features and properties of existing fluorinated compounds, these tools can generate novel scaffolds that are optimized for a particular application, be it in materials science, agrochemicals, or medicinal chemistry. The development of such tools accelerates the discovery of new functional molecules by reducing the reliance on serendipity and enabling a more rational and targeted design process.

Future Research Directions and Emerging Methodologies for 4 Fluoro 2,6 Dimethoxyphenyl Methanol

Unexplored Synthetic Routes and Novel Fluorination Methodologies

While the synthesis of polysubstituted benzyl (B1604629) alcohols is well-established, the preparation of (4-Fluoro-2,6-dimethoxyphenyl)methanol could benefit from the exploration of more efficient and sustainable synthetic strategies. Current routes may rely on multi-step processes that can be resource-intensive. Future research could focus on the development of novel synthetic pathways that are both elegant and environmentally benign.

One promising area of investigation is the late-stage fluorination of a readily available 2,6-dimethoxybenzyl alcohol precursor. nih.govnih.gov This approach is highly desirable in medicinal chemistry as it allows for the introduction of fluorine at a later stage in the synthetic sequence, facilitating the rapid generation of analogues for structure-activity relationship studies. nih.gov Modern electrophilic fluorinating reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), have shown broad applicability and functional group tolerance, making them ideal candidates for such transformations. mdpi.com The development of catalytic methods, particularly those employing earth-abundant metals, for the regioselective fluorination of the C-H bond at the 4-position of the aromatic ring would represent a significant advancement.

Furthermore, exploring enzymatic or biocatalytic routes could offer a greener alternative to traditional chemical synthesis. Engineered enzymes could potentially catalyze the selective hydroxymethylation of a fluorinated dimethoxybenzene precursor or the direct fluorination of a dimethoxybenzyl alcohol derivative with high specificity and under mild reaction conditions.

Reagent ClassSpecific ExamplesPotential Advantages in Synthesizing this compound
Electrophilic Fluorinating ReagentsSelectfluor, N-fluorobenzenesulfonimide (NFSI)Enables late-stage fluorination of complex molecules with good functional group tolerance. mdpi.com
Nucleophilic Fluorinating ReagentsMetal Fluorides (e.g., KF, CsF)Can be used in nucleophilic aromatic substitution reactions on suitably activated precursors.
Deoxyfluorination ReagentsDAST, Deoxo-FluorUseful for converting a hydroxyl group on the aromatic ring (if a suitable precursor is designed) to a fluorine atom.

Integration with Advanced Automation and Flow Chemistry Platforms

The synthesis of this compound is a prime candidate for integration with advanced automation and flow chemistry platforms. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. researchgate.netacs.orgnih.gov

Automated flow chemistry systems can significantly accelerate reaction optimization by systematically varying parameters such as temperature, pressure, residence time, and reagent stoichiometry. researchgate.netrsc.org This high-throughput experimentation approach can rapidly identify the optimal conditions for the synthesis of this compound, leading to higher yields and purity while minimizing waste. researchgate.net Moreover, the modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps into a single, continuous process, thereby reducing manual handling and the need for intermediate purification. rsc.org

For the synthesis of this compound, a flow process could be envisioned where a 2,6-dimethoxybenzyl alcohol derivative is continuously mixed with a fluorinating agent in a microreactor, followed by in-line purification to yield the desired product. The integration of real-time analytical techniques, such as infrared (IR) spectroscopy or mass spectrometry, would enable continuous monitoring of the reaction progress and facilitate rapid process control. atomfair.com

Applications in Supramolecular Chemistry and Self-Assembly

The unique electronic and steric properties of this compound make it an intriguing building block for supramolecular chemistry and self-assembly. The interplay of the fluorine atom, the methoxy (B1213986) groups, and the hydroxyl moiety can give rise to a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which can direct the formation of well-defined supramolecular architectures.

Computational and experimental studies on a series of fluorinated benzyl alcohols have revealed that the position of the fluorine atom significantly influences the conformational landscape and the hydrogen-bond-donating properties of the hydroxyl group. nih.govnih.govresearchgate.net For instance, ortho-fluorination has been shown to generally increase the hydrogen-bond acidity of the hydroxyl group, while ortho,ortho-difluorination leads to a decrease. nih.govnih.gov The specific substitution pattern in this compound, with a para-fluoro and two ortho-methoxy groups, is expected to result in a unique conformational preference and hydrogen bonding behavior. Future research should focus on elucidating these properties through a combination of spectroscopic techniques and computational modeling.

The self-assembly of this molecule in different solvents and on various surfaces could lead to the formation of interesting nanostructures, such as nanofibers, nanotubes, or vesicles. These self-assembled materials could find applications in areas such as drug delivery, sensing, and catalysis. The fluorinated nature of the molecule could also be exploited to create fluorinated interfaces with unique wetting and recognition properties. researchgate.net

Interaction TypePotential Role in the Supramolecular Assembly of this compound
Hydrogen BondingThe hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks.
Halogen BondingThe fluorine atom can participate in halogen bonding interactions with electron-donating groups.
π-π StackingThe aromatic rings can stack on top of each other, contributing to the stability of the assembly.
Dipole-Dipole InteractionsThe polarized C-F and C-O bonds can lead to significant dipole-dipole interactions that influence molecular packing.

Role in Advanced Materials Science beyond Current Applications (e.g., optoelectronics, energy storage)

The unique combination of a fluorinated aromatic ring and a reactive benzyl alcohol moiety suggests that this compound could serve as a valuable precursor for a range of advanced materials with applications in optoelectronics and energy storage.

In the realm of optoelectronics, the introduction of fluorine atoms into organic conjugated materials is known to modulate their electronic properties, such as the HOMO and LUMO energy levels. rsc.orgrsc.org This can lead to improved charge injection and transport properties in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org The this compound scaffold could be incorporated into larger conjugated systems to fine-tune their optoelectronic characteristics. The presence of fluorine can also enhance the stability and moisture resistance of these materials, leading to longer device lifetimes. technologypublisher.com

For energy storage applications, fluorinated materials are of great interest due to their high electrochemical stability. rutgers.edu They are used in various components of batteries and supercapacitors, including electrolytes, binders, and electrode materials. acs.orgkouraglobal.comresearchgate.net The this compound molecule could be used as a building block for the synthesis of novel fluorinated polymers or coatings for battery electrodes. These materials could help to improve the safety, cycle life, and energy density of next-generation energy storage devices. rutgers.eduacs.orgresearchgate.net

Sustainable and Circular Economy Approaches for its Production and Utilization

Future research on this compound should be guided by the principles of sustainable chemistry and the circular economy. noviams.comweforum.org This involves developing production processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. nih.govoup.comnih.govheraeus-precious-metals.comwarf.org

One avenue to explore is the synthesis of this compound from biomass-derived platform chemicals. nih.govheraeus-precious-metals.com For example, lignin, a major component of plant biomass, is a rich source of aromatic compounds that could potentially be converted into the necessary precursors for the synthesis of this compound. This would reduce the reliance on fossil fuel-based starting materials and contribute to a more sustainable chemical industry. oup.com

In terms of a circular economy, the entire life cycle of the compound should be considered, from its synthesis to its end-of-life. nih.govrenewablematter.eu This includes designing applications where the material can be easily recovered and recycled or designing it to be biodegradable after its intended use. For instance, if used in a polymer, designing the polymer for chemical recycling would allow for the recovery of the monomeric units, which could then be used to produce new materials. Adopting a circular economy framework will be crucial for ensuring the long-term sustainability of specialty chemicals like this compound. weforum.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for (4-Fluoro-2,6-dimethoxyphenyl)methanol, and how can purity be optimized?

A common approach involves derivatization from precursors like 4-fluoro-2,6-diformylphenol, followed by reduction of the formyl group to a hydroxymethyl moiety. For example, nickel(II)-mediated reactions in methanol under controlled conditions yield structurally similar phenolic alcohols . Purification via column chromatography using methanol/chloroform mixtures (e.g., 1:2 v/v) is effective, with HPLC-MS or NMR (e.g., 1^1H/13^{13}C) to confirm purity >95% .

Q. How can structural confirmation be achieved for this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is ideal for resolving the hydroxymethyl group’s stereochemistry and verifying substituent positions (e.g., fluorine at C4, methoxy groups at C2/C6). Complementary techniques include FT-IR (to confirm -OH and C-F stretches) and 19^{19}F NMR for fluorine environment analysis .

Q. What solvents and storage conditions are optimal for stability?

The compound is soluble in polar aprotic solvents (DMSO, acetone) and methanol. For long-term stability, store as a lyophilized powder at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How does the fluorine substituent influence coordination chemistry in metal complexes?

The fluorine atom enhances electron-withdrawing effects, stabilizing metal-phenolate bonds. For example, nickel(II) complexes with analogous fluorinated ligands exhibit distorted octahedral geometries and intramolecular Ni⋯Ni distances of ~3.08 Å, relevant for catalysis or material science . Computational studies (DFT) can further elucidate electronic effects on ligand-metal interactions.

Q. What are the thermal stability risks, and how can they be mitigated?

Thermogravimetric analysis (TGA) of structurally related dimethoxy-phenyl derivatives shows decomposition >200°C, but rapid heating may induce exothermic reactions. Recrystallization from aqueous methanol improves stability, while differential scanning calorimetry (DSC) should precede large-scale reactions to identify hazardous thermal profiles .

Q. Can biocatalytic methods replace traditional synthesis for greener production?

Emerging approaches use immobilized enzymes (e.g., alcohol dehydrogenases) in methanol/water systems to reduce ketone intermediates. Optimizing pH (6.5–7.5) and cosolvent ratios (≤20% methanol) enhances yield (up to 80%) and reduces waste, though substrate specificity remains a challenge .

Q. How does this compound perform in pharmacological screening assays?

As a structural analog of syringyl alcohol, it may inhibit viral protease activity. In vitro assays (e.g., fluorescence resonance energy transfer with GS-9131 derivatives) can test binding affinity to viral targets. Cytotoxicity should be assessed via MTT assays in HEK293 or HepG2 cells .

Contradictions and Methodological Considerations

Q. Discrepancies in solubility How to resolve conflicting reports?

Solubility varies with crystallinity (amorphous vs. crystalline forms). Use dynamic light scattering (DLS) to characterize particle size and sonicate samples in methanol/DMSO mixtures for consistent dissolution. Refer to PubChem or experimental phasing data for validated solubility parameters .

Q. Conflicting stability reports under acidic conditions: What factors contribute?

Protonation of the hydroxymethyl group at pH < 3 may accelerate degradation. Stability studies using LC-MS in buffered solutions (pH 2–7) reveal half-life trends. Add antioxidants (e.g., ascorbic acid) or use non-aqueous solvents (acetonitrile) to mitigate acid-catalyzed decomposition .

Future Research Directions

  • Coordination Polymers : Explore self-assembly with lanthanides for luminescent materials .
  • Pharmacokinetics : Radiolabel with 18^{18}F for PET imaging to track biodistribution .
  • Green Chemistry : Develop flow chemistry protocols using methanol/CO2_2 biphasic systems .

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